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For Researchers, Scientists, and Drug Development Professionals

Proficiency testing (PT) is a critical component of laboratory quality assurance, ensuring the
accuracy and reliability of analytical results. For scientists and researchers in the field of drug
development and food safety, participation in PT schemes is essential for validating methods,
demonstrating competency, and ensuring patient and consumer safety. "FCPT" is a product
identifier used by NSI Lab Solutions, an ISO/IEC 17043:2010 accredited provider, for their line
of Food Chemistry Proficiency Testing materials. These materials are designed to enable
laboratories to assess their performance in detecting and quantifying various analytes in food
matrices, with a significant focus on food allergens.

This technical guide provides an in-depth overview of FCPT proficiency testing materials,
including their composition, the principles of their use, and representative data from proficiency
testing schemes.

Core Concepts of FCPT Proficiency Testing Material

FCPT proficiency testing materials are externally provided samples used to verify the accuracy
and precision of a laboratory's testing procedures.[1] These materials consist of a food matrix
that is either "spiked" with a known amount of the analyte of interest or is an "incurred" material
where the analyte is present as a natural component or was introduced during processing.[2]
The primary purpose of these materials is to serve as a blind sample for the participating
laboratory, allowing for an unbiased assessment of their analytical performance.
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The workflow of a proficiency test typically involves the provider sending the FCPT material to
the participating laboratories. The laboratories then analyze the material using their routine
analytical methods and submit their results back to the provider. The provider performs a
statistical analysis of all the submitted results to determine the "assigned value" for the analyte
in the material and evaluates the performance of each laboratory against this value.

Material Composition and Manufacturing

FCPT materials are typically composed of a food-grade matrix relevant to the analyte being
tested. For example, a proficiency test for gluten may use a matrix of rice flour or a baked good
like a cookie.[2] The selection of an appropriate matrix is crucial as it can significantly impact
the extraction and detection of the target analyte.

The manufacturing of these materials follows a rigorous process to ensure homogeneity and
stability:

e Matrix Selection: A base food matrix that is free of the target analyte is selected.

o Analyte Introduction: A well-characterized and purified form of the analyte (e.g., gluten from
wheat, milk protein) is added to the matrix. This can be done by spiking a known quantity of
the analyte into the matrix or by preparing an incurred material where the analyte is
incorporated during the food production process (e.g., adding wheat flour to a cookie recipe).

[2]

o Homogenization: The material is thoroughly homogenized to ensure that the analyte is
evenly distributed throughout the batch.

» Packaging and Stability Testing: The homogenized material is packaged into individual units,
and stability studies are conducted to ensure that the analyte concentration remains stable
over the course of the proficiency test.

Data Presentation: Representative Proficiency
Testing Results

The performance of a laboratory in a proficiency test is typically evaluated using statistical
measures such as the z-score, which indicates how many standard deviations a result is from
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the assigned value. A satisfactory performance is generally indicated by a z-score within 2.

Below are tables summarizing representative quantitative data from food allergen proficiency
testing schemes.

Table 1: Representative Results for Gluten Quantification in a Cereal Matrix

Standard
. Deviation
o Reported Assigned
Participant for Performanc
Value Value o z-Score
ID Proficiency e
(mglkg) (mglkg)
Assessmen
t (mg/kg)
Lab A 22.5 20.0 2.5 1.00 Satisfactory
Lab B 18.9 20.0 2.5 -0.44 Satisfactory
Lab C 25.8 20.0 2.5 2.32 Questionable
Lab D 15.2 20.0 2.5 -1.92 Satisfactory
Unsatisfactor
Lab E 28.1 20.0 2.5 3.24
y

Table 2: Representative Results for Milk (Casein) Quantification in a Baked Good Matrix
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Standard
) Deviation
o Reported Assigned
Participant for Performanc
Value Value o z-Score
ID Proficiency e
(mglkg) (mglkg)
Assessmen
t (mglkg)
Lab F 5.5 5.0 0.8 0.63 Satisfactory
Lab G 4.2 5.0 0.8 -1.00 Satisfactory
LabH 6.8 5.0 0.8 2.25 Questionable
Lab | 5.1 5.0 0.8 0.13 Satisfactory
Unsatisfactor
Lab J 3.1 5.0 0.8 -2.38
y

Experimental Protocols

Laboratories participating in FCPT schemes are typically instructed to use their own routine
analytical methods. For food allergen analysis, these are often enzyme-linked immunosorbent
assays (ELISA) or polymerase chain reaction (PCR) based methods. Below are detailed,
representative methodologies for the analysis of gluten and milk allergens in food matrices,
based on established official methods.

Protocol 1: Quantitative Determination of Gluten in a
Food Matrix by ELISA

This protocol is based on the principles of AOAC Official Method 2012.01, which utilizes a
sandwich ELISA format with the R5 monoclonal antibody.

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized FCPT material into a
sterile centrifuge tube. b. Add 10 mL of a cocktail solution (e.g., a solution containing guanidine
hydrochloride and a reducing agent) to the tube. c. Vortex thoroughly for 15 seconds. d.
Incubate in a water bath at 50°C for 10 minutes. e. Centrifuge at 2500 x g for 10 minutes. f.
Carefully collect the supernatant, which contains the extracted gluten proteins.
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2. ELISA Procedure: a. Prepare a series of gluten standards of known concentrations. b. Add
100 pL of the standards, controls, and extracted samples to the wells of an R5 antibody-coated
microtiter plate. c. Incubate for 30 minutes at room temperature. d. Wash the plate three times
with a wash buffer. e. Add 100 pL of a peroxidase-conjugated R5 antibody to each well. f.
Incubate for 30 minutes at room temperature. g. Wash the plate three times with the wash
buffer. h. Add 100 uL of a substrate solution (e.g., TMB) to each well. i. Incubate for 15 minutes
at room temperature in the dark. j. Stop the reaction by adding 100 uL of a stop solution. k.
Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards
against their known concentrations. b. Determine the concentration of gluten in the samples by
interpolating their absorbance values on the standard curve. c. Calculate the final concentration
in the original FCPT material, taking into account the dilution factor from the extraction step.

Protocol 2: Quantitative Determination of Milk Protein
(Casein) in a Food Matrix by ELISA

This protocol follows the general principles for milk allergen ELISA methods.

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized FCPT material into a
sterile centrifuge tube. b. Add 20 mL of an extraction buffer (typically a phosphate-buffered
saline solution with a surfactant like Tween 20) to the tube. c. Vortex vigorously for 3 minutes.
d. Centrifuge at 3000 x g for 15 minutes. e. The supernatant contains the extracted milk
proteins.

2. ELISA Procedure: a. Prepare a series of casein standards of known concentrations. b. Add
100 pL of the standards, controls, and extracted samples to the wells of an anti-casein
antibody-coated microtiter plate. c. Incubate for 20 minutes at room temperature. d. Wash the
plate five times with a wash buffer. e. Add 100 pL of a peroxidase-conjugated anti-casein
antibody to each well. f. Incubate for 20 minutes at room temperature. g. Wash the plate five
times with the wash buffer. h. Add 100 pL of a substrate solution to each well. i. Incubate for 10
minutes at room temperature in the dark. j. Stop the reaction by adding 100 uL of a stop
solution. k. Read the absorbance at 450 nm.

3. Data Analysis: a. Construct a standard curve from the casein standards. b. Determine the
concentration of casein in the samples from the standard curve. c. Calculate the final
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concentration in the original FCPT material, accounting for the initial dilution.

Mandatory Visualizations
Diagram 1: General Proficiency Testing Workflow
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Caption: A diagram illustrating the cyclical workflow of a proficiency testing scheme.
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Diagram 2: Logical Flow of a Sandwich ELISA for
Allergen Detection

@ibody@omed Well

Add Sample Extract
(Contains Allergen)

Allergen Binds to
Capture Antibody

Wash to Remove
Unbound Material

Add Enzyme-Conjugated
Detection Antibody

Detection Antibody Binds
to Captured Allergen

Wash to Remove Unbound
Detection Antibody

Add Substrate

Enzyme Converts Substrate
to Colored Product

Measure Absorbance
(Proportional to Allergen Concentration)

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: A step-by-step logical diagram of a sandwich ELISA protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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